molecular formula C37H67NO13 B12307422 PseudoerythromycinAHemiketal

PseudoerythromycinAHemiketal

Cat. No.: B12307422
M. Wt: 733.9 g/mol
InChI Key: RGOQWFALQXSTOS-UHFFFAOYSA-N
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Description

Pseudoerythromycin A Hemiketal (CAS 105900-46-7) is a degradation product and impurity of erythromycin A, a macrolide antibiotic. It arises during pH-dependent degradation of erythromycin A-6,9-hemiketal, particularly under weakly alkaline conditions. Hydroxide ions catalyze the hydrolysis of the lactonyl ester bond, initiating translactonization (C13 → C11) and internal dehydration, leading to the formation of Pseudoerythromycin A Hemiketal and Pseudoerythromycin A Enol Ether (CAS 33396-29-1) . This compound is pharmacologically relevant as an impurity in erythromycin formulations, necessitating strict quality control in pharmaceutical production .

Properties

IUPAC Name

3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOQWFALQXSTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoerythromycin A Hemiketal is typically formed during the degradation of erythromycin A under basic conditions. The process involves the rearrangement of the erythromycin A molecule, leading to the formation of the hemiketal structure .

Industrial Production Methods: Industrial production of Pseudoerythromycin A Hemiketal is not common as it is primarily a degradation product rather than a target compound. it can be isolated and identified using advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance .

Chemical Reactions Analysis

Types of Reactions: Pseudoerythromycin A Hemiketal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoerythromycin A Hemiketal .

Scientific Research Applications

Pseudoerythromycin A Hemiketal has several scientific research applications:

Mechanism of Action

The mechanism of action of Pseudoerythromycin A Hemiketal involves its interaction with various molecular targets. It is known to affect the stability and efficacy of erythromycin formulations by altering the chemical structure of erythromycin A. The pathways involved include base-catalyzed degradation and subsequent rearrangement of the erythromycin A molecule .

Comparison with Similar Compounds

Structural and Degradation Pathway Differences

The degradation of erythromycin A produces several impurities, each with distinct structural features and formation mechanisms:

Compound CAS Number Key Structural Feature Formation Pathway
Pseudoerythromycin A Hemiketal 105900-46-7 Hemiketal ring at C11 Alkaline hydrolysis of erythromycin A-6,9-hemiketal, followed by translactonization
Erythromycin A Enol Ether 33396-29-1 Enol ether group at C9 Concurrent dehydration during alkaline degradation of erythromycin A-6,9-hemiketal
N-Demethylerythromycin A 992-62-1 Loss of N-methyl group at the desosamine moiety Likely acid-catalyzed demethylation (exact pathway not detailed in provided evidence)

Key Observations :

  • Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are both formed under alkaline conditions (pH 8–10) via pseudo-first-order kinetics, with rate constants dependent on hydroxide ion concentration .

Stability and Pharmacological Activity

  • Stability: Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are less stable than erythromycin A under alkaline conditions, as they represent intermediate degradation products. A predictive kinetic model for erythromycin A degradation (pH 3–10) incorporates rate constants for acid- and base-catalyzed pathways, with hemiketal formation dominant at pH > 8 . N-Demethylerythromycin A’s stability profile is less characterized but is likely influenced by pH and storage conditions.
  • Pharmacological Activity: Neither Pseudoerythromycin A Hemiketal nor Erythromycin A Enol Ether retains significant antimicrobial activity due to structural rearrangements that disrupt ribosomal binding . N-Demethylerythromycin A may exhibit reduced activity compared to erythromycin A, as the N-methyl group is critical for target affinity .

Regulatory and Quality Control Considerations

All three compounds are classified as impurities in erythromycin formulations and are monitored per pharmacopeial standards (e.g., European Pharmacopoeia). Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are specifically listed as "Impurity E" and "Impurity B," respectively, with strict limits on their concentrations .

Degradation Kinetics of Erythromycin A (pH 3–10)

pH Range Dominant Degradation Pathway Primary Products
< 6 Acid-catalyzed hydrolysis Uncharacterized acidic degradation products
6–8 Mixed pathways Minor hemiketal/enol ether formation
> 8 Base-catalyzed translactonization/dehydration Pseudoerythromycin A Hemiketal, Enol Ether

Impurity Profiles in Erythromycin APIs

Impurity Acceptance Limit (EP) Analytical Method
Pseudoerythromycin A Hemiketal ≤ 0.5% HPLC with UV detection
Erythromycin A Enol Ether ≤ 0.3% HPLC-MS
N-Demethylerythromycin A ≤ 0.2% Chromatographic separation

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